D-2-Cyanophenylalanine
Overview
Description
D-2-Cyanophenylalanine is an organic compound with the chemical formula C9H9NO2 It is a derivative of phenylalanine, an essential amino acid, where a cyano group is attached to the ortho position of the benzene ring
Mechanism of Action
Target of Action
D-2-Cyanophenylalanine, also known as 2-Cyano-D-phenylalanine, is a derivative of the essential aromatic amino acid, phenylalanine . Phenylalanine is a precursor of several important molecules such as melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . The primary targets of this compound are likely to be similar to those of phenylalanine, including enzymes like Kynurenine–oxoglutarate transaminase 1 and Corticoliberin .
Mode of Action
It’s known that the cyanophenylalanine derivatives have been used as internal spectroscopic probes to study the binding of an inhalational anesthetic to a model membrane protein . The interaction between the anesthetic and the protein indirectly impacts the probes, changing the protein’s electrostatic local environment around the probes .
Biochemical Pathways
This compound is likely involved in the same biochemical pathways as phenylalanine. Phenylalanine is part of the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds
Pharmacokinetics
It’s known that the compound has a molecular weight of 1902 , which could influence its bioavailability and pharmacokinetic profile.
Result of Action
Studies have shown that cyanophenylalanine derivatives can be used as spectroscopic probes to study protein-anesthetic interactions , suggesting that they may have potential applications in studying protein dynamics and conformation.
Biochemical Analysis
Biochemical Properties
D-2-Cyanophenylalanine has intrinsic photophysical properties that are useful for studies of protein structure and dynamics . It can be incorporated into a single peptide chain, either individually or in tandem with other amino acids like tryptophan or tyrosine, to obtain information about peptide structure and dynamics . The fluorescence quantum yields of this compound are on the same scale as commonly used fluorophores in peptides and proteins, such as tyrosine and tryptophan .
Cellular Effects
The fluorescence emission of this compound can report the local solvent environment via changes in fluorescence emission intensity as a result of hydrogen bonding and/or hydration . This makes this compound a useful fluorescent probe of protein structural change at residue-specific resolution .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with other biomolecules. For example, it can be paired with either 4-cyanophenylalanine or tryptophan to capture distances in peptide structure through Förster resonance energy transfer . A decrease in the quantum yield is also observed in basic environments due to photoinduced electron transfer from a deprotonated amine in the free this compound species .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the spectroscopic properties of these chromophores can report the local solvent environment via changes in fluorescence emission intensity as a result of hydrogen bonding and/or hydration .
Metabolic Pathways
This compound, being a derivative of phenylalanine, may be involved in the phenylalanine metabolism pathway
Transport and Distribution
It is known that amino acids are generally transported across cell membranes by specific transport proteins .
Subcellular Localization
It is known that the localization of amino acids within cells can be influenced by various factors, including targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-2-Cyanophenylalanine typically involves the introduction of a cyano group to the phenylalanine structure. One common method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide. Another approach is the Sandmeyer reaction, where an amino group is replaced by a cyano group using copper(I) cyanide.
Industrial Production Methods: Industrial production of this compound may involve large-scale Strecker or Sandmeyer reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the cyano group can be converted to a carboxylic acid group.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium azide or other nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: 2-Carboxyphenylalanine.
Reduction: 2-Aminophenylalanine.
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.
Scientific Research Applications
D-2-Cyanophenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Incorporated into peptides and proteins to study their structure and dynamics using spectroscopic techniques.
Medicine: Potential use in drug design and development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-Cyanophenylalanine
- 3-Cyanophenylalanine
- 4-Cyanophenylalanine
Comparison: D-2-Cyanophenylalanine is unique due to the position of the cyano group on the benzene ring, which can influence its chemical reactivity and spectroscopic properties. Compared to its meta and para isomers, this compound may exhibit different absorption and emission profiles, making it a valuable tool for specific applications in protein structure and dynamics studies .
Properties
IUPAC Name |
(2R)-2-amino-3-(2-cyanophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDHPLVCNWBKJN-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)O)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426572 | |
Record name | D-2-Cyanophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263396-41-4 | |
Record name | 2-Cyano-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=263396-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-2-Cyanophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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